molecular formula C20H22N2O3S2 B4067092 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B4067092
M. Wt: 402.5 g/mol
InChI Key: JYUZEZGEGIZZEK-UHFFFAOYSA-N
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Description

2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is 402.10718492 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzothienoquinolines : A study by Nowacki and Wojciechowski (2017) described the formation of 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines, demonstrating a chemical reaction that is relevant to the synthesis of similar compounds like 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.
  • One-Pot Synthesis Methodology : Gattu et al. (2016) presented a one-pot, three-component synthesis method for functionalized benzo[f]quinoline, which is pertinent to the synthesis of complex quinoline derivatives like the compound (Gattu et al., 2016).

Biological and Pharmacological Potential

  • Anticancer and Antiviral Properties : Faidallah, Khan, and Asiri (2012) researched 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, finding considerable cytotoxic activity against human tumor cell lines, hinting at the potential biological activities of related quinolinecarbonitriles (Faidallah et al., 2012).

Materials Science Applications

  • Polymer Synthesis : Li et al. (2010) explored the synthesis of organo-soluble thioether-bridged polyphenylquinoxalines, indicating potential applications in materials science for similar quinolinecarbonitriles due to their unique properties (Li et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Singh, Srivastava, and Quraishi (2016) investigated quinoline derivatives for their corrosion inhibition properties in mild steel. This implies possible applications for 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in similar contexts (Singh et al., 2016).

properties

IUPAC Name

2-(3-benzylsulfonyl-2-hydroxypropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c21-11-17-10-16-8-4-5-9-19(16)22-20(17)26-12-18(23)14-27(24,25)13-15-6-2-1-3-7-15/h1-3,6-7,10,18,23H,4-5,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZEZGEGIZZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC(CS(=O)(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 2
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 3
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 4
Reactant of Route 4
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

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